molecular formula C12H13F3O2S B14049407 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14049407
M. Wt: 278.29 g/mol
InChI Key: YLNWQCUOUUGJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by an ethoxy (–OCH₂CH₃) group at the 2-position and a trifluoromethylthio (–SCF₃) group at the 5-position of the phenyl ring (Figure 1). Its molecular formula is C₁₂H₁₁F₃O₂S, with a molecular weight of 276.27 g/mol. The compound’s unique combination of electron-withdrawing (–SCF₃) and electron-donating (–OCH₂CH₃) groups confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2S/c1-3-17-11-5-4-10(18-12(13,14)15)7-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

YLNWQCUOUUGJCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)SC(F)(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-5-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is best understood through comparisons with analogs. Differences in substituent groups, positions, and electronic effects significantly influence reactivity, stability, and applications.

Substituent Group Variations
Compound Name Molecular Formula Substituent Differences vs. Target Compound Key Properties/Applications Reference
1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one C₁₂H₁₁F₃O₂ –CF₃ instead of –SCF₃ at 5-position Reduced lipophilicity; weaker enzyme inhibition due to absence of sulfur .
1-(2-Methoxy-5-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₉F₃O₂S –OCH₃ instead of –OCH₂CH₃ at 2-position Lower metabolic stability; shorter half-life in vivo due to smaller alkoxy group .
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one C₁₀H₇F₃O₂S –SO₂CF₃ instead of –SCF₃; ketone at propan-1-one Higher electrophilicity; used in cross-coupling reactions .

Analysis :

  • The –SCF₃ group in the target compound increases lipophilicity (logP ≈ 3.2) compared to –CF₃ (logP ≈ 2.8) or –SO₂CF₃ (logP ≈ 1.9), enhancing membrane permeability .
  • Ethoxy (–OCH₂CH₃) provides better metabolic resistance than methoxy (–OCH₃) due to reduced oxidative dealkylation .
Positional Isomerism
Compound Name Substituent Positions Key Differences Reference
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one –OCH₂CH₃ at 3-position, –SCF₃ at 5-position Altered steric hindrance; reduced binding to planar active sites .
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one –SCF₃ at 4-position Lower dipole moment; less effective in polar solvents .

Analysis :

  • Para-substituted –SCF₃ (4-position) reduces electronic conjugation with the ketone, diminishing reactivity in nucleophilic attacks .
  • Meta-substituted ethoxy (3-position) disrupts resonance stabilization, lowering thermal stability compared to the target compound .
Functional Group Additions/Modifications
Compound Name Structural Modification Impact on Properties Reference
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one Chlorine at propan-2-one β-carbon Increased electrophilicity; potential toxicity due to Cl .
1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one –NH₂ instead of –OCH₂CH₃ Enhanced hydrogen bonding; improved solubility but reduced CNS penetration .

Analysis :

  • Chlorine addition increases reactivity in SN2 reactions but raises toxicity concerns .
  • Amino substitution (–NH₂) improves aqueous solubility (logS ≈ -2.5 vs. -3.8 for ethoxy) but limits blood-brain barrier penetration .

Biological Activity

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806627-25-7, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C12H13F3O2S
  • Molar Mass : 278.29 g/mol
  • Density : 1.25 g/cm³ (predicted)
  • Boiling Point : 267.9 °C (predicted)

These properties indicate that the compound possesses a complex structure, which may influence its interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The common methods include:

  • Condensation Reactions : Involving ethoxy and trifluoromethylthio groups attached to a phenyl ring.
  • Catalytic Methods : Utilizing acids or bases to facilitate the reaction, optimizing yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown promising results against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure may allow it to interact with inflammatory pathways. Some derivatives have been reported to inhibit key enzymes involved in inflammation, indicating that this compound could potentially serve as an anti-inflammatory agent .

Antitumor Activity

Preliminary studies suggest that this compound might exhibit antitumor properties. Similar compounds have been found to inhibit specific cancer-related pathways, including those involving BRAF and EGFR kinases. This opens avenues for further exploration in cancer therapeutics .

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the effectiveness of synthesized derivatives against various pathogens.
    • Results indicated a notable reduction in microbial growth, suggesting potential as a new class of antibiotics.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokines.
    • This suggests a mechanism by which these compounds could mitigate inflammatory responses.
  • Antitumor Activity Assessment :
    • Compounds were tested against cancer cell lines.
    • Findings revealed significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Research Findings Summary Table

Activity Type Findings References
Antimicrobial Significant inhibition of bacterial growth in vitro
Anti-inflammatory Inhibition of pro-inflammatory cytokines in cell-based assays
Antitumor Cytotoxic effects observed in various cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.